tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate
Description
tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate is a brominated carbamate derivative featuring a cyclohexyl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where bromine acts as a leaving group for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[[4-(bromomethyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOZRYSXFRMCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198895-53-3, 1934474-99-3 | |
| Record name | rac-tert-butyl (((1r,4r)-4-(bromomethyl)cyclohexyl)methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(bromomethyl)cyclohexylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Scientific Research Applications
tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.
Biological Studies: It is used in the study of biological processes and pathways, particularly in the investigation of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological targets . The bromomethyl group can be replaced by nucleophiles, leading to the formation of new chemical bonds and the modulation of biological activity . The compound can also undergo oxidation and reduction reactions, which further contribute to its versatility in chemical and biological studies .
Comparison with Similar Compounds
Table 1: Comparative Analysis of tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate and Analogues
Key Findings:
Substituent Impact on Reactivity: Brominated derivatives (e.g., target compound, ) exhibit higher molecular weights (~383 g/mol) and enhanced reactivity in substitution reactions compared to hydroxyl or cyano analogues . Chloropyrimidinyl derivatives () demonstrate utility in anticancer research due to nitro-to-amine reduction pathways .
Synthesis Efficiency: Brominated compounds show moderate yields (e.g., 43% for ’s compound 56), while cyano derivatives achieve up to 90% yields, reflecting differences in steric hindrance or intermediate stability .
Pharmacological Applications: Piperazinyl and pyrido[2,3-d]pyrimidinone derivatives () are tailored for kinase or CNS targets, whereas brominated variants serve as versatile intermediates for further coupling .
Physical Properties :
- Hydroxymethyl derivatives () have lower molecular weights and higher polarity, likely improving aqueous solubility compared to brominated analogues .
Research Findings and Discussion
Functional Group Influence:
Pharmacological Relevance:
- Brominated carbamates are pivotal in developing kinase inhibitors (e.g., MST3/4 kinases in ) due to their ability to anchor to hydrophobic enzyme pockets .
- Nitro-substituted derivatives () are reduced to amines for DNA-binding agents, highlighting the role of substituents in tuning biological activity .
Biological Activity
Tert-butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate, with CAS number 2243508-24-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H24BrNO2
- Molecular Weight : 306.24 g/mol
- Structure : The compound features a tert-butyl group, a cyclohexyl moiety, and a bromomethyl substituent, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may exhibit dual inhibitory effects on enzymes associated with neurodegenerative diseases. Specifically, they may act as:
- β-secretase inhibitors : Reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
- Acetylcholinesterase inhibitors : Enhancing cholinergic signaling by preventing the breakdown of acetylcholine.
In Vitro Studies
In vitro studies have demonstrated that related compounds can prevent the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress. For instance:
- Cell Viability : Compounds showed significant improvements in cell viability when co-treated with amyloid-beta peptides, suggesting protective effects against neurotoxicity.
- Cytokine Modulation : Treatment reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta.
In Vivo Studies
In vivo models using scopolamine-induced memory impairment have been employed to assess the efficacy of these compounds:
- Memory Improvement : Animals treated with related compounds exhibited improved memory performance compared to controls.
- Amyloid Plaque Reduction : Histological analysis revealed a decrease in amyloid plaque deposition in treated groups, indicating a potential for reducing neurodegenerative pathology.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro astrocyte model | 85% inhibition of amyloid aggregation at 100 µM concentration. |
| Study 2 | Scopolamine-induced rat model | Significant reduction in Aβ levels and improved cognitive function compared to untreated controls. |
| Study 3 | Cytokine analysis | Decreased TNF-α and IL-6 levels in treated astrocytes, indicating reduced inflammation. |
Safety and Toxicology
Safety profiles indicate that while the compound exhibits beneficial biological activities, it also requires careful handling due to potential toxicity:
- Hazard Statements : The compound may cause skin irritation and respiratory issues upon inhalation.
- Precautionary Measures : Proper laboratory safety protocols should be followed to mitigate exposure risks.
Q & A
Q. What role does this compound play in multi-step pharmaceutical synthesis?
- Methodological Answer : It serves as a key intermediate in kinase inhibitor synthesis (e.g., pyrimidine-based drugs). For example, coupling with 5-nitropyrimidine derivatives (via Buchwald-Hartwig amination) yields precursors for antitumor agents. Monitor reaction progress via MALDI-TOF for low-abundance intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
